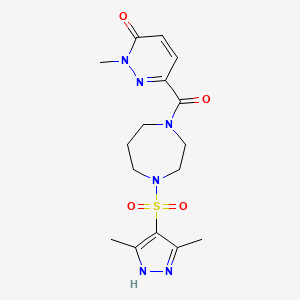
6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a sulfonyl group, a diazepane ring, and a pyridazinone ring. These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the sulfonyl group, the formation of the diazepane ring, and finally the formation of the pyridazinone ring. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. The presence of multiple rings (pyrazole, diazepane, and pyridazinone) indicates that it is likely to be a rigid and possibly planar molecule. The sulfonyl group could introduce polarity into the molecule, which could affect its solubility and reactivity.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the sulfonyl group suggests that it could act as an electrophile in reactions with nucleophiles. The pyrazole ring could potentially participate in reactions with electrophiles as well.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple rings and a sulfonyl group suggests that it might have a relatively high molecular weight and could be quite polar.Scientific Research Applications
Directed Regiospecificity in Heterocyclic Chemistry
Research has demonstrated the directed regiospecificity of 1,3-dipolar cycloaddition reactions involving pyridazin-3(2H)-ones, such as the 6-methoxy-2-methylpyridazin-3(2H)-one, leading to the synthesis of various heterocyclic compounds. These reactions are crucial for designing compounds with potential pharmacological activities, offering a pathway to novel drug discovery (Jelen et al., 1991).
Sulfonamide Derivatives with Biological Activity
The synthesis of sulfonamide derivatives containing heterocyclic fragments, such as pyrazol-1-yl-pyridazine, indicates a significant interest in these compounds for their potential as inhibitors of human carbonic anhydrases, which are enzymes involved in various biochemical processes. This research underscores the importance of sulfonamide derivatives in the search for substances with specific biological activities (Komshina et al., 2020).
Cycloaddition Reactions for Optically Pure Compounds
The study of 1,3-dipolar cycloaddition of diazoalkanes to specific substrates resulting in optically pure cyclopropanes highlights the relevance of such chemical reactions in creating compounds with significant stereochemical control. These processes are essential for the development of drugs with high specificity and minimal side effects (Cruz Cruz et al., 2009).
Novel Synthetic Routes to Heterocyclic Derivatives
Research on the synthesis of new annelated pyrazolo[5,1-c]-1,2,4-triazine derivatives through cycloaddition reactions showcases the innovative approaches to creating heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Elghandour et al., 1992).
Safety And Hazards
Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its mechanism of action in biological systems, and assessing its safety and potential hazards. This could lead to a better understanding of its properties and potential applications.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
6-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-11-15(12(2)18-17-11)27(25,26)22-8-4-7-21(9-10-22)16(24)13-5-6-14(23)20(3)19-13/h5-6H,4,7-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXKFMLCIBRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2-methylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

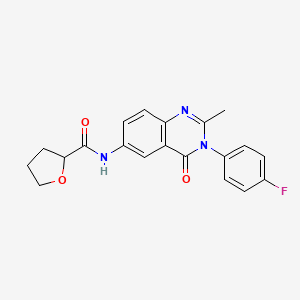
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2844775.png)
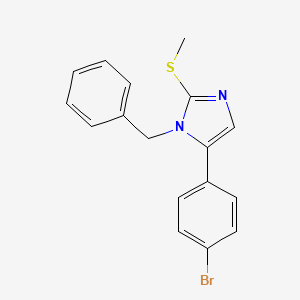
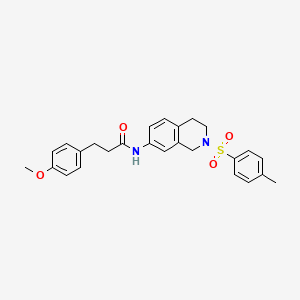
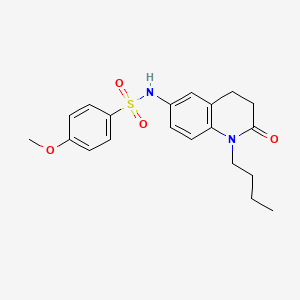
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2844784.png)
![4-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2844785.png)
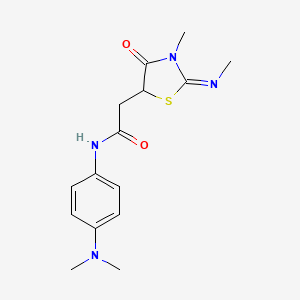
![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)
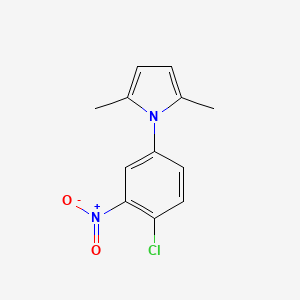
![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)